2,6-Dimethyl-4-propylpiperidine
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Overview
Description
2,6-Dimethyl-4-propylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a propyl group at the 4 position on the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-propylpiperidine can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation techniques. This process typically employs catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-propylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2,6-Dimethyl-4-propylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-propylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-Dimethyl-4-propylpiperidine can be compared with other piperidine derivatives such as:
2,6-Dimethylpiperidine: Lacks the propyl group at the 4 position, resulting in different chemical and biological properties.
4-Propylpiperidine: Lacks the methyl groups at the 2 and 6 positions, leading to variations in reactivity and applications.
2,6-Dimethyl-4-ethylpiperidine: Similar structure but with an ethyl group instead of a propyl group, affecting its steric and electronic properties
These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-propylpiperidine |
InChI |
InChI=1S/C10H21N/c1-4-5-10-6-8(2)11-9(3)7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
GGNDJNJUKZQCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(NC(C1)C)C |
Origin of Product |
United States |
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